Cas no 2930-80-5 (Cholesteryl iodide)

Cholesteryl iodide is a sterol derivative formed by the iodination of cholesterol, characterized by the substitution of a hydroxyl group with an iodine atom at the 3-position of the steroid backbone. This modification enhances its utility in organic synthesis and material science, particularly as an intermediate for liquid crystals, pharmaceuticals, and biochemical research. Its crystalline structure and halogenated nature contribute to its stability and reactivity in selective transformations. Cholesteryl iodide is also employed in studies of lipid membranes and cholesteric phase behavior due to its mesogenic properties. The compound is typically handled under controlled conditions due to its light sensitivity and potential decomposition.
Cholesteryl iodide structure
Cholesteryl iodide structure
Product Name:Cholesteryl iodide
CAS No:2930-80-5
MF:C27H45I
MW:496.550680875778
CID:279820
PubChem ID:102350
Update Time:2025-06-08

Cholesteryl iodide Chemical and Physical Properties

Names and Identifiers

    • CHOLESTERYL IODIDE
    • cholesteryl iodide crystalline
    • Einecs 220-900-9
    • 3-iodocholest-5-ene
    • 3-beta-Iodocholest-5-ene
    • 3-beta-Iodocholesterol
    • 3beta-iodo-5-cholestene
    • (3S,8S,9S,10R,13R,14S,17R)-3-iodo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
    • DTXSID30951874
    • (3S, 8S, 9S, 10R, 13R, 14S, 17R)-3-iodo-10, 13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2, 3, 4, 7, 8, 9, 11, 12, 14, 15, 16, 17-dodecahydro-1H-cyclopenta[a]phenanthrene
    • SCHEMBL3466216
    • 2930-80-5
    • 3-((125)I)iodo-5-cholestene
    • NS00049496
    • PMVJGSYGUZXDAR-DPAQBDIFSA-N
    • (3S,8S,9S,10R,13R,14S,17R)-3-iodo-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
    • DTXCID401379981
    • 3-iodo-5-cholestene
    • 3-Cholesteryl iodide
    • Cholesteryl iodide
    • Inchi: 1S/C27H45I/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1
    • InChI Key: PMVJGSYGUZXDAR-DPAQBDIFSA-N
    • SMILES: I[C@H]1CC[C@@]2(C)C(C1)=CC[C@@H]1[C@@H]2CC[C@]2(C)[C@@H]([C@H](C)CCCC(C)C)CC[C@H]21

Computed Properties

  • Exact Mass: 496.25700
  • Monoisotopic Mass: 496.256594
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 591
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 10.5
  • Topological Polar Surface Area: 0

Experimental Properties

  • Density: 1.19
  • Boiling Point: 499.5 °C at 760 mmHg
  • Flash Point: 207.7 °C
  • Refractive Index: 1.547
  • PSA: 0.00000
  • LogP: 8.83140

Cholesteryl iodide Security Information

  • WGK Germany:3
  • Storage Condition:−20°C

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Cholesteryl iodide Related Literature

Additional information on Cholesteryl iodide

Cholesteryl Iodide (CAS No. 2930-80-5): An Overview of Its Properties, Applications, and Recent Research

Cholesteryl Iodide (CAS No. 2930-80-5) is a significant compound in the field of chemistry and biochemistry, particularly in the areas of lipid research and drug development. This compound, also known as cholesterol iodide, is a derivative of cholesterol, a vital component of cell membranes and a precursor to various steroid hormones and bile acids. The iodine substitution on the cholesterol molecule imparts unique chemical and biological properties, making it a valuable tool in both academic research and industrial applications.

The chemical structure of Cholesteryl Iodide consists of a cholesterol backbone with an iodine atom attached to the 3-position of the hydroxyl group. This modification alters the physical properties of the molecule, such as its solubility and reactivity, which are crucial for its various applications. The compound is typically supplied as a white to off-white solid or powder, with a molecular weight of approximately 547.4 g/mol.

In terms of its physical properties, Cholesteryl Iodide exhibits moderate solubility in organic solvents such as chloroform, methanol, and dimethyl sulfoxide (DMSO). Its low solubility in water makes it suitable for use in lipid-based formulations and membrane studies. The compound's melting point is around 165-167°C, and it is stable under normal laboratory conditions when stored away from light and moisture.

The biological significance of Cholesteryl Iodide lies in its ability to mimic the behavior of natural cholesterol in biological systems while introducing specific chemical functionalities. This makes it an ideal candidate for studying cholesterol metabolism, membrane dynamics, and lipid signaling pathways. Recent research has highlighted its potential in several key areas:

1. Lipid Membrane Studies: Cholesterol plays a critical role in maintaining the fluidity and integrity of cell membranes. By incorporating Cholesteryl Iodide into model lipid bilayers, researchers can investigate how the presence of iodine affects membrane properties such as phase behavior, permeability, and protein interactions. These studies provide insights into the molecular mechanisms underlying membrane function and dysfunction in various diseases.

2. Drug Delivery Systems: The unique chemical properties of Cholesteryl Iodide make it an attractive component for developing advanced drug delivery systems. Its ability to form stable liposomes and nanoparticles allows for the encapsulation and targeted delivery of therapeutic agents to specific tissues or cells. Recent advancements in nanotechnology have further expanded the potential applications of this compound in cancer therapy, gene delivery, and other medical treatments.

3. Cholesterol Metabolism Research: Understanding the complex pathways involved in cholesterol metabolism is crucial for developing new treatments for cardiovascular diseases and metabolic disorders. Cholesteryl Iodide can be used as a tool to probe these pathways by acting as a substrate or inhibitor in enzymatic reactions. For example, studies have shown that it can be used to investigate the activity of cholesterol esterases and other enzymes involved in lipid metabolism.

4. Radiolabeling Applications: The iodine atom in Cholesteryl Iodide can be radiolabeled with isotopes such as iodine-125 or iodine-131, making it useful for imaging studies and radiotherapy applications. Radiolabeled derivatives can be used to track the distribution and metabolism of cholesterol-based compounds in vivo, providing valuable information for diagnostic purposes.

In addition to these applications, recent research has explored the potential of Cholesteryl Iodide in other areas such as material science and environmental chemistry. For instance, its unique optical properties have been investigated for use in photonic materials and sensors.

The synthesis of Cholesteryl Iodide typically involves the reaction of cholesterol with an iodinating agent such as iodine monochloride (ICl) or iodoacetic acid. The reaction conditions are carefully controlled to ensure high yields and purity levels. Purification methods such as column chromatography or recrystallization are often employed to obtain the final product.

Safety considerations are important when handling Cholesteryl Iodide. While it is not classified as a hazardous substance under most regulatory frameworks, proper precautions should be taken to avoid skin contact or inhalation. It is recommended to handle the compound in a well-ventilated area using appropriate personal protective equipment (PPE).

In conclusion, Cholesteryl Iodide (CAS No. 2930-80-5) is a versatile compound with a wide range of applications in both fundamental research and practical applications. Its unique chemical properties make it an invaluable tool for studying lipid biology, developing drug delivery systems, and exploring new frontiers in material science. As research continues to advance, the potential uses of this compound are likely to expand further, contributing to our understanding of complex biological processes and leading to innovative solutions in medicine and technology.

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